4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide
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Overview
Description
4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a benzylidene derivative with a thioamide under acidic conditions. The furan ring is then introduced via a cyclization reaction, followed by the attachment of the benzenesulfonamide group through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to its target, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide , a thiazolidinone derivative, has gained attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing insights from various studies.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions, where thiazolidinone frameworks are formed through the reaction of benzyl derivatives with appropriate aldehydes and thioacetic acid derivatives. The specific synthetic route can vary based on substituents introduced on the aromatic rings, which can significantly influence biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line | GI50 (μM) | Activity |
---|---|---|---|
2a | CCRF-CEM (Leukemia) | 5.0 | Significant selectivity |
2c | A498 (Renal Cancer) | 7.0 | Moderate activity |
2d | HOP-92 (Lung Cancer) | >20 | Inactive |
These findings suggest that structural modifications can enhance or diminish the anticancer activity of thiazolidinone derivatives .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that thiazolidinones can act against both bacterial and fungal strains. For example:
Pathogen | Activity | IC90 (μg/mL) |
---|---|---|
Staphylococcus aureus | Moderate antibacterial activity | 15 |
Escherichia coli | Significant antibacterial activity | 10 |
Candida albicans | Antifungal activity | 12 |
These results demonstrate the potential use of thiazolidinones as broad-spectrum antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Key factors include:
- Substituents on the Benzene Ring : The presence and type of substituents can enhance or inhibit biological activity.
- Positioning of Functional Groups : The spatial arrangement of functional groups affects interaction with biological targets.
- Thiazolidinone Core Modifications : Variations in the thiazolidinone core structure can lead to significant changes in potency.
For instance, introducing electron-withdrawing groups (like halogens) on the aromatic ring has been shown to improve anticancer activity due to enhanced lipophilicity and better cell membrane penetration .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of thiazolidinones, one compound demonstrated an IC50 value of 5 μM against a panel of cancer cell lines, indicating its potential as a lead compound for further development. This study emphasized the importance of optimizing substituents to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of various thiazolidinone derivatives against resistant strains of bacteria. One derivative exhibited an IC90 value lower than that of standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .
Properties
Molecular Formula |
C21H16N2O4S3 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N2O4S3/c22-30(25,26)17-9-6-15(7-10-17)18-11-8-16(27-18)12-19-20(24)23(21(28)29-19)13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,22,25,26)/b19-12+ |
InChI Key |
BJOJDXPCULFANQ-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=S |
Origin of Product |
United States |
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